molecular formula C7H8BrNO2S B1504700 Ethyl 2-amino-5-bromothiophene-3-carboxylate CAS No. 56387-07-6

Ethyl 2-amino-5-bromothiophene-3-carboxylate

Cat. No.: B1504700
CAS No.: 56387-07-6
M. Wt: 250.12 g/mol
InChI Key: SUDYCCQPUJJLDR-UHFFFAOYSA-N
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Description

Molecular Structure and Classification

Ethyl 2-amino-5-bromothiophene-3-carboxylate features a five-membered thiophene ring with sulfur as the heteroatom. The substituents include:

  • Amino group (-NH₂) at the 2-position
  • Bromine atom (Br) at the 5-position
  • Ethyl ester group (-O-CO-OCH₂CH₃) at the 3-position

This arrangement confers aromatic stability and electrophilic reactivity, characteristic of thiophene derivatives. The compound is classified as a 2-aminothiophene with bromo and ester functional groups, distinguishing it from simpler thiophene analogs like furan or pyrrole.

Table 1: Key Physical and Structural Properties

Property Value Source
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.12 g/mol
Density 1.6 ± 0.1 g/cm³
Boiling Point 316.1 ± 37.0 °C (760 mmHg)
SMILES Code CCOC(=O)C1=C(SC(=C1)Br)N

Chemical Nomenclature and Registry Information

The compound is systematically named This compound , adhering to IUPAC rules. Key identifiers include:

Identifier Value Source
CAS Number 56387-07-6
PubChem CID 53428707
InChIKey SUDYCCQPUJJLDR-UHFFFAOYSA-N
Synonyms - this compound
- DTXSID60699851

Registry data confirm its classification as a heterocyclic compound with applications in pharmaceutical intermediates and materials science.

Historical Development and Discovery

While the exact synthesis of this compound is not explicitly documented in public sources, its preparation aligns with methodologies for brominated 2-aminothiophenes. Key synthetic routes include:

  • Electrophilic Bromination : Introduction of bromine at the 5-position via directed substitution, leveraging the directing effects of the amino group.
  • Gewald Reaction : A plausible method given its structural similarity to 2-aminothiophenes synthesized via condensation of α-mercapto ketones or esters with activated nitriles.

Historical context notes that thiophene derivatives were first isolated in the late 19th century, with subsequent development driven by their applications in dyes and pharmaceuticals.

Properties

IUPAC Name

ethyl 2-amino-5-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDYCCQPUJJLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699851
Record name Ethyl 2-amino-5-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56387-07-6
Record name Ethyl 2-amino-5-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

Ethyl 2-amino-5-bromothiophene-3-carboxylate serves as a crucial building block for synthesizing more complex organic compounds. Its unique functional groups enable it to participate in various chemical reactions, including:

  • Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
  • Oxidation and Reduction Reactions: It can undergo oxidation to form carboxylic acids or ketones and reduction to yield amino derivatives .

The compound exhibits significant biological activities, making it a candidate for drug development:

  • Antimicrobial Properties: Studies have shown that it possesses varying degrees of activity against different pathogens:
PathogenActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansLow

These findings suggest potential for developing new antimicrobial agents based on this compound .

Pharmaceutical Applications

This compound is explored as an intermediate in synthesizing pharmaceutical agents targeting specific enzymes or receptors. Its structural features allow it to interact with various molecular targets, influencing biological pathways critical for therapeutic effects .

Material Science

The compound is also utilized in developing organic semiconductors and photovoltaic materials due to its electronic properties. Its versatility allows it to be a precursor for advanced materials used in electronics and energy applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic strains. The results indicated high activity against Staphylococcus aureus, suggesting its potential as a lead compound for new antibiotic formulations.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound led to compounds with enhanced anticancer properties. For instance, derivatives showed significant cytotoxicity against breast cancer cell lines, indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-bromothiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: It may affect metabolic pathways or signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula CAS No. Similarity Score* Key Applications
Ethyl 2-amino-4-isopropylthiophene-3-carboxylate 4-isopropyl, 2-amino, 3-ester C₁₁H₁₇NO₂S 31891-06-2 0.94 Intermediate in anti-inflammatory agents
Ethyl 2-aminothiophene-3-carboxylate No bromine, 2-amino, 3-ester C₇H₉NO₂S 4651-81-4 0.94 Precursor for fluorescent dyes
Methyl 2-aminothiophene-3-carboxylate Methyl ester, 2-amino C₆H₇NO₂S 59739-05-8 0.90 Antibacterial scaffolds
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate Boc-protected amino, 5-bromo C₁₂H₁₆BrNO₄S 1260664-49-0 N/A Peptide coupling and PROTAC synthesis
Ethyl 2-amino-4-(bromomethyl)-5-(dimethylcarbamoyl)thiophene-3-carboxylate Bromomethyl, dimethylcarbamoyl C₁₁H₁₅BrN₂O₃S 1352529-81-7 N/A Kinase inhibitor development

*Similarity scores (0–1 scale) derived from structural alignment algorithms .

Key Observations:

Bromine vs. Non-Brominated Derivatives: The 5-bromo substituent in this compound differentiates it from non-brominated analogs like Ethyl 2-aminothiophene-3-carboxylate. Bromine enhances electrophilicity, enabling selective C–X bond formation in palladium-catalyzed reactions .

Ester Group Variations: Methyl esters (e.g., Methyl 2-aminothiophene-3-carboxylate) exhibit lower lipophilicity compared to ethyl esters, impacting bioavailability in drug candidates .

Amino Group Modifications: The tert-butoxycarbonyl (Boc)-protected derivative (CAS 1260664-49-0) is more stable under acidic conditions, making it suitable for stepwise synthesis of peptide-like structures .

Physicochemical and Reactivity Comparison

Table 2: Reactivity and Functionalization Potential

Compound Halogen Presence Electrophilic Sites Common Reactions
This compound Br at C5 C5 (Br), C2 (NH₂) Suzuki coupling, nucleophilic substitution
Ethyl 2-amino-4-isopropylthiophene-3-carboxylate None C2 (NH₂) Friedel-Crafts alkylation, amidation
Ethyl 5-bromo-2-Boc-amino-thiophene-3-carboxylate Br at C5 C5 (Br) Deprotection (Boc removal), cross-coupling

Key Findings:

  • Bromine as a Directing Group: The 5-bromo substituent in this compound facilitates regioselective functionalization at C5, unlike non-brominated analogs .
  • Amino Group Reactivity: The free amino group in the parent compound allows for diazotization or condensation reactions, whereas Boc-protected derivatives require deprotection prior to further modification .

Biological Activity

Ethyl 2-amino-5-bromothiophene-3-carboxylate (C7H8BrNO2S) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

This compound is synthesized through a multi-step process involving halogenation, amination, and esterification. The compound features a bromo group, an amino group, and a carboxylate ester, which contribute to its biological activity.

Synthetic Route Overview

  • Starting Materials : Thiophene derivatives.
  • Key Reactions :
    • Halogenation to introduce the bromo group.
    • Amination to add the amino group.
    • Esterification to form the ethyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Molecular Targets : The compound can bind to specific enzymes or receptors, influencing their activity.
  • Pathways Involved : It may modulate metabolic pathways or signaling cascades, leading to various biological effects.

Antimicrobial Activity

Recent studies have shown that derivatives of thiophene compounds exhibit antimicrobial properties. This compound has been evaluated against several pathogenic strains:

PathogenActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansLow

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Studies have shown significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)
HepG2< 25
MCF-7< 25
PC-3< 50

The mechanism behind this activity is believed to involve the inhibition of tubulin assembly, similar to other known anticancer agents .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a higher efficacy against Gram-positive strains, suggesting its potential use in treating bacterial infections .
  • Anticancer Screening : In another study, the compound was tested against multiple cancer cell lines using the MTT assay. The results showed that it inhibited cell proliferation significantly in HepG2 and MCF-7 cells, indicating its potential as an anticancer agent .

Preparation Methods

Esterification of 5-Bromothiophene-2-carboxylic Acid Followed by Amination

Another approach starts from commercially available 5-bromothiophene-2-carboxylic acid:

  • The acid is esterified with ethanol or ethyl alcohol using coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) and catalysts like dimethylaminopyridine (DMAP).
  • The reaction is performed in dichloromethane at mild temperatures (~30 °C).
  • This yields ethyl 5-bromothiophene-2-carboxylate intermediates with good yields (~72% reported).
  • Subsequent amination or functional group transformation steps introduce the amino group at the 2-position, often via nucleophilic substitution or directed lithiation followed by amination.

This method is suitable for preparing ethyl 2-amino-5-bromothiophene-3-carboxylate when combined with appropriate amination strategies.

Stock Solution Preparation and Formulation Considerations

For practical laboratory or in vivo applications, this compound is often prepared as stock solutions with precise molarity for biological assays or further chemical reactions.

Stock Solution Preparation Table:

Amount of Compound Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 3.9982 0.7996 0.3998
5 mg 19.9912 3.9982 1.9991
10 mg 39.9824 7.9965 3.9982

Preparation involves dissolving the compound in solvents such as DMSO, followed by sequential addition of PEG300, Tween 80, and water or corn oil to achieve clear solutions suitable for in vivo formulations. Careful stepwise addition and physical methods like vortexing or ultrasound are used to ensure complete dissolution.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
One-pot condensation Ketone, elemental sulfur, ethyl cyanoacetate Morpholine, methanol 35-45 °C, 3 h 70-85% Simple, high yield, adaptable to brominated ketones
Esterification + Amination 5-bromothiophene-2-carboxylic acid, ethanol DCC, DMAP, DCM 30 °C, several hours ~72% (esterification step) Requires further amination step
Stock solution preparation This compound DMSO, PEG300, Tween 80 Room temperature, stepwise solvent addition N/A For formulation, not synthesis

Research Findings and Notes

  • The one-pot condensation method is favored for its operational simplicity and good yields, allowing direct introduction of the amino group and carboxylate ester functionality on the thiophene ring.
  • Bromination at the 5-position is typically introduced by starting with brominated ketones or via electrophilic bromination of intermediates.
  • Esterification of 5-bromothiophene-2-carboxylic acid with ethanol using DCC/DMAP is a reliable method to obtain ethyl esters, which can then be transformed to the amino derivative.
  • Characterization of final products is routinely confirmed by spectroscopic methods including IR, 1H NMR, and elemental analysis to ensure purity and correct substitution.
  • Preparation of stock solutions for biological testing requires precise molarity calculations and solvent compatibility considerations to ensure compound solubility and stability.

This detailed synthesis overview integrates diverse, authoritative research sources to provide a comprehensive understanding of the preparation methods for this compound, suitable for academic and industrial chemists working with thiophene derivatives.

Q & A

Q. What are the key synthetic routes for Ethyl 2-amino-5-bromothiophene-3-carboxylate, and how can reaction progress be monitored?

The compound is typically synthesized via bromination of ethyl 2-aminothiophene-3-carboxylate derivatives using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Reaction progress can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases. Post-synthesis, purification via column chromatography ensures removal of unreacted brominating agents .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the ethyl ester group (δ ~1.3 ppm for CH3_3, δ ~4.2 ppm for CH2_2), bromine-induced deshielding in the thiophene ring, and amino proton signals (δ ~5.5–6.0 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 264.96 (C7_7H8_8BrNO2_2S) and isotopic patterns consistent with bromine .

Q. How can computational tools predict the reactivity of this compound in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, highlighting nucleophilic sites (e.g., amino group) and electrophilic regions (e.g., bromine-substituted thiophene ring). Software like Gaussian or ORCA can simulate reaction pathways for coupling or substitution reactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural characterization of derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths and angles, resolving positional disorder or non-covalent interactions (e.g., hydrogen bonds between the amino group and ester oxygen). WinGX or Olex2 software packages facilitate data processing and visualization .

Q. What strategies optimize regioselective cross-coupling reactions involving the bromine substituent?

Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and base (e.g., K2_2CO3_3) in toluene/water. Regioselectivity is influenced by steric effects from the adjacent amino group. Kinetic studies (e.g., in situ IR monitoring) identify optimal reaction temperatures (70–90°C) to minimize dehalogenation side reactions .

Q. How do solvent effects and substituent electronic properties influence the compound’s biological activity?

Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (measured via HPLC) with membrane permeability. Substituents like electron-withdrawing bromine enhance electrophilicity, affecting binding to biological targets (e.g., kinases). Solvent polarity (e.g., DMSO vs. water) modulates aggregation states, validated via dynamic light scattering (DLS) .

Q. What analytical approaches resolve contradictions in reaction yield data under varying conditions?

Design of Experiments (DoE) frameworks (e.g., factorial design) statistically isolate variables (e.g., catalyst loading, solvent ratio). High-throughput screening (HTS) in microreactors identifies outliers, while LC-MS/MS detects low-abundance intermediates. Contradictions in yields often stem from unaccounted moisture sensitivity or trace metal impurities .

Methodological Notes

  • Crystallography : For polymorph identification, compare experimental PXRD patterns with simulated data from Mercury CSD .
  • Bioactivity Assays : Use surface plasmon resonance (SPR) to quantify binding affinities with target proteins, ensuring buffer compatibility with the compound’s solubility profile .
  • Data Reproducibility : Archive raw spectral and chromatographic data in repositories like Zenodo, adhering to FAIR principles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-5-bromothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-bromothiophene-3-carboxylate

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